molecular formula C13H14BNO4 B2869247 5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid CAS No. 1899036-19-1

5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid

Cat. No.: B2869247
CAS No.: 1899036-19-1
M. Wt: 259.07
InChI Key: CBRUDPHHMCYUHX-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid is an organic compound with the molecular formula C13H14BNO4. It is a boronic acid derivative that features a pyridine ring substituted with a boronic acid group and a methoxyphenylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Alcohols and Alkanes: Formed via reduction reactions.

Scientific Research Applications

5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The methoxyphenylmethoxy group and pyridine ring can also participate in various interactions with biological targets, potentially influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid is unique due to the presence of both the methoxyphenylmethoxy group and the pyridine ring, which can provide distinct reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

[5-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4/c1-18-12-4-2-10(3-5-12)9-19-13-6-11(14(16)17)7-15-8-13/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRUDPHHMCYUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OCC2=CC=C(C=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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